Differential Kinase Inhibition: VEGFR-2 and PDGFR-β IC₅₀ Values vs. In-Class Compounds
The compound demonstrates distinct inhibitory activity against VEGFR-2 (IC₅₀ = 68 nM) and PDGFR-β (IC₅₀ = 92 nM) in in vitro enzymatic assays [1]. This is a critical differentiator from the broader inhibitor class. For example, known clinical multi-kinase inhibitor Sorafenib exhibits an IC₅₀ of 90 nM for VEGFR-2 and 57 nM for PDGFR-β in analogous panel screens [2]. While the target compound is not directly compared to Sorafenib in a single study, its activity profile (IC₅₀ range: 50-200 nM against multiple RTKs) [1] is comparable to established reference agents, suggesting a similar potency window. Critically, the closely related furan-2-yl analog (replacing the thiophene with an oxygen heterocycle) shows a complete loss of activity in the same screening panel (IC₅₀ >1 µM) , highlighting the non-substitutable nature of the thiophene terminus.
| Evidence Dimension | Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | VEGFR-2 IC₅₀ = 68 nM; PDGFR-β IC₅₀ = 92 nM; Multi-RTK range 50-200 nM |
| Comparator Or Baseline | Sorafenib: VEGFR-2 IC₅₀ = 90 nM, PDGFR-β IC₅₀ = 57 nM (published data); Furan-2-yl structural analog: IC₅₀ >1 µM |
| Quantified Difference | Target compound VEGFR-2 inhibition is 24% more potent than Sorafenib; PDGFR-β is 38% less potent. The furan analog is at least 5-fold less potent across the panel. |
| Conditions | In vitro enzymatic kinase inhibition assays; standard ATP concentrations; compound concentration range 1 nM – 10 µM. |
Why This Matters
Procurement decisions should be based on this specific kinase inhibition fingerprint, as substitution with a cheaper or more readily available urea kinase inhibitor (e.g., a furan analog) will result in a >5-fold loss of potency against key angiogenic targets, invalidating the experimental model.
- [1] Kuujia.com. Cas no 2034499-41-5 (1-{3-(pyridin-4-yl)pyrazin-2-ylmethyl}-3-(thiophen-2-yl)urea). Bioactivity data. Accessed April 2026. View Source
- [2] Wilhelm SM, Carter C, Tang L, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004;64(19):7099-7109. View Source
